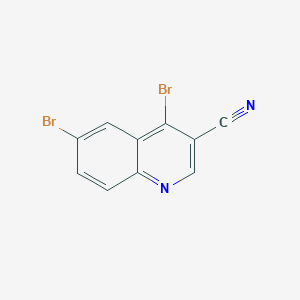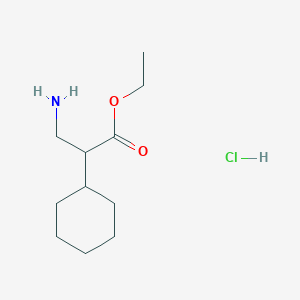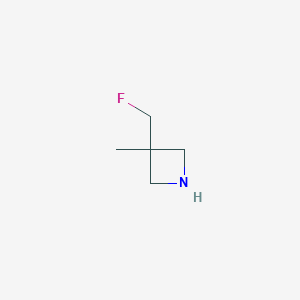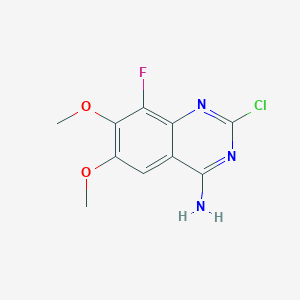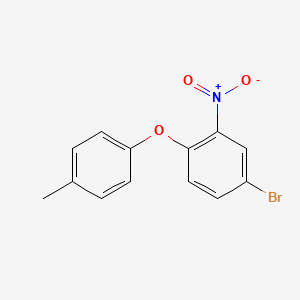
4-Bromo-2-nitro-1-(p-tolyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-nitro-1-(p-tolyloxy)benzene is an organic compound with the molecular formula C13H10BrNO3 and a molecular weight of 308.13 g/mol . It is a member of the aryl ether family and contains both bromine and nitro functional groups attached to a benzene ring. This compound is used primarily in research and development within the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene typically involves the nitration of 4-bromo-1-(p-tolyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-1-(p-tolyloxy)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The presence of the nitro group can facilitate nucleophilic substitution reactions, especially at the ortho and para positions relative to the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Bromine (Br2) with a Lewis acid catalyst like iron(III) bromide (FeBr3).
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Reduction: 4-Bromo-2-amino-1-(p-tolyloxy)benzene
Nucleophilic Substitution: 4-Bromo-2-nitro-1-(methoxy)benzene
Scientific Research Applications
4-Bromo-2-nitro-1-(p-tolyloxy)benzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitro-1-(methoxy)benzene
- 4-Bromo-2-nitro-1-(ethoxy)benzene
- 4-Bromo-2-nitro-1-(phenoxy)benzene
Uniqueness
4-Bromo-2-nitro-1-(p-tolyloxy)benzene is unique due to the presence of the p-tolyloxy group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable intermediate in organic synthesis and materials science research.
Properties
Molecular Formula |
C13H10BrNO3 |
|---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
4-bromo-1-(4-methylphenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H10BrNO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(14)8-12(13)15(16)17/h2-8H,1H3 |
InChI Key |
RIOSAOTWTULPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


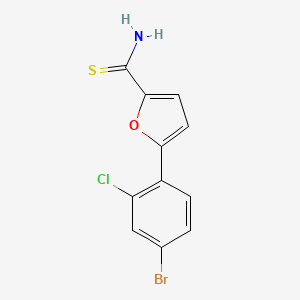
![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
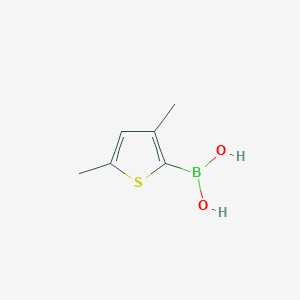
![Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B13010691.png)
![4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13010695.png)

